IUPAC name and CAS number for 1-Cyclopentenylphenylmethane
IUPAC name and CAS number for 1-Cyclopentenylphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Cyclopent-1-en-1-ylmethyl)benzene, a notable organic compound. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and a visualization of the synthetic pathway. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Compound Identification
This section provides the fundamental identifiers for (Cyclopent-1-en-1-ylmethyl)benzene, ensuring accurate substance recognition and literature correlation.
| Identifier | Value | Citation |
| IUPAC Name | (Cyclopent-1-en-1-ylmethyl)benzene | [1][2] |
| CAS Number | 15507-35-4 | [1][2][3][4][5] |
| Synonyms | 1-Cyclopentenylphenylmethane, 1-benzyl-1-cyclopentene, 1-benzylcyclopentene | [1][3][5] |
Physicochemical and Spectroscopic Data
The following table summarizes the known physicochemical properties of (Cyclopent-1-en-1-ylmethyl)benzene. It should be noted that while spectroscopic data such as GC-MS is available in databases, specific experimental values for properties like boiling point and density are not consistently reported in publicly available literature.
| Property | Value | Citation |
| Molecular Formula | C₁₂H₁₄ | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2][3] |
| GC-MS Data | Available in NIST database | [1] |
Synthesis Protocol: Representative Wittig Reaction
Reaction: Cyclopentanone reacts with benzyltriphenylphosphonium ylide (generated in situ) to yield (Cyclopent-1-en-1-ylmethyl)benzene and triphenylphosphine oxide as a byproduct.
Materials:
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Benzyltriphenylphosphonium chloride
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Cyclopentanone
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Sodium hydroxide (50% aqueous solution)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
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1-Propanol (for recrystallization)
Procedure:
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Preparation of the Ylide (in situ):
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In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and cyclopentanone (1.0 equivalent).
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Add dichloromethane as the solvent to dissolve the reactants.
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While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise. The strong base deprotonates the phosphonium salt to form the reactive ylide.[4][6]
-
-
Wittig Reaction:
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The formation of the ylide is often indicated by a color change.
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Allow the reaction to stir at room temperature for a duration of 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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-
Workup and Extraction:
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers.
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-
Drying and Solvent Removal:
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Dry the combined organic extracts over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the dichloromethane under reduced pressure using a rotary evaporator.
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Purification:
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The crude product will contain the desired alkene and triphenylphosphine oxide.
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Purification can be achieved by recrystallization from a suitable solvent, such as 1-propanol, or by column chromatography on silica gel.[3] Triphenylphosphine oxide is more polar and can be separated from the less polar alkene product.
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Visualized Synthetic Workflow
The following diagram illustrates the logical workflow of the representative Wittig reaction for the synthesis of (Cyclopent-1-en-1-ylmethyl)benzene.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the peer-reviewed literature detailing the biological activity or the involvement of (Cyclopent-1-en-1-ylmethyl)benzene in any signaling pathways. However, related structures containing the cyclopentene or cyclopentane moiety are known to exhibit a range of biological activities. For instance, cyclopentenediones have been reported to have anti-inflammatory and cytostatic properties, and certain cyclopentyl-containing compounds have been investigated as P2Y12 antagonists.[7] Further research is required to elucidate any potential biological roles of (Cyclopent-1-en-1-ylmethyl)benzene.
References
- 1. 1-Cyclopentenylphenylmethane | C12H14 | CID 139947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 15507-35-4 CAS MSDS (1-CYCLOPENTENYL PHENYLMETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
